Cas no 1261468-98-7 (3-(3-Fluoro-5-methylbenzoyl)pyridine)

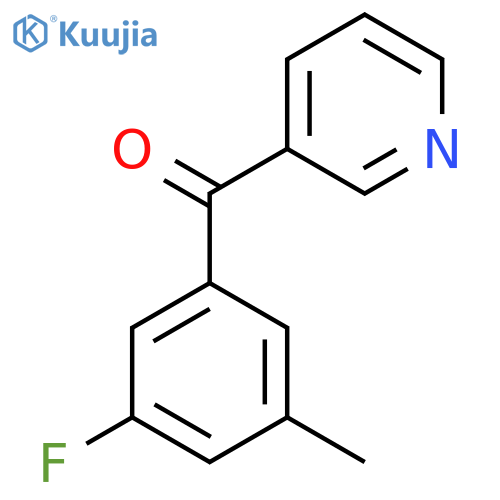

1261468-98-7 structure

商品名:3-(3-Fluoro-5-methylbenzoyl)pyridine

CAS番号:1261468-98-7

MF:C13H10FNO

メガワット:215.223006725311

CID:5008891

3-(3-Fluoro-5-methylbenzoyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(3-Fluoro-5-methylbenzoyl)pyridine

-

- インチ: 1S/C13H10FNO/c1-9-5-11(7-12(14)6-9)13(16)10-3-2-4-15-8-10/h2-8H,1H3

- InChIKey: IJYYHRZQJMSXSO-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C)=CC(=C1)C(C1C=NC=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 256

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(3-Fluoro-5-methylbenzoyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010004316-1g |

3-(3-Fluoro-5-methylbenzoyl)pyridine |

1261468-98-7 | 97% | 1g |

$1549.60 | 2023-09-03 |

3-(3-Fluoro-5-methylbenzoyl)pyridine 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1261468-98-7 (3-(3-Fluoro-5-methylbenzoyl)pyridine) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量